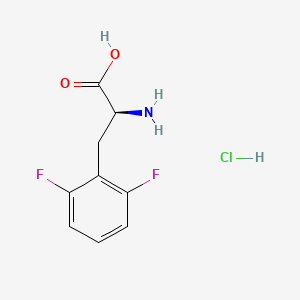

(s)-2-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXREVDYHTWMNF-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679263 | |

| Record name | 2,6-Difluoro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217607-63-0 | |

| Record name | 2,6-Difluoro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride, also known by its CAS number 33787-05-2, is a compound that has garnered interest in various biological and pharmacological studies. This article delves into its biological activity, including its pharmacokinetics, mechanism of action, and potential therapeutic applications.

The molecular formula of this compound is CHClFNO, with a molecular weight of 201.17 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 33787-05-2 |

| Molecular Weight | 201.17 g/mol |

| Log P (octanol-water partition coefficient) | 1.27 |

| GI Absorption | High |

| BBB Permeant | Yes |

| H-bond Acceptors | 5 |

| H-bond Donors | 2 |

This compound primarily acts as an agonist at glutamate receptors, particularly the NMDA (N-methyl-D-aspartate) subtype. This interaction is crucial for its potential effects in the central nervous system (CNS), where it may modulate synaptic plasticity and cognitive functions.

Research Findings

- Glutamate Receptor Affinity : Studies have shown that derivatives of this compound exhibit high affinity for glutamate receptors, which are essential in various neurological processes. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl group can enhance receptor affinity and selectivity for specific glutamate receptor subtypes .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties. In vitro studies demonstrated that it could reduce neuronal cell death induced by excitotoxicity in hippocampal neurons, suggesting a potential role in treating neurodegenerative diseases .

- Potential Therapeutic Applications : Given its mechanism of action and biological activity, this compound is being explored for therapeutic applications in conditions such as Alzheimer’s disease and other cognitive disorders where glutamate signaling is disrupted.

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound significantly improved cognitive function following induced neurotoxicity. The results indicated enhanced memory retention and reduced markers of oxidative stress in the brain .

Case Study 2: Pharmacokinetics and Safety

In safety studies involving repeated dosing in primate models, the compound showed a dose-proportional increase in systemic exposure without significant gender differences in pharmacokinetics. No severe adverse effects were reported at therapeutic doses, indicating a favorable safety profile for further clinical evaluation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antagonists and Inhibitors

(S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride has been used as a building block in the synthesis of various biologically active compounds. Its fluorine substituents enhance lipophilicity and metabolic stability, making it a valuable component in the design of pharmaceutical agents. For instance, it has been utilized in the development of g-secretase inhibitors, which are crucial for treating Alzheimer's disease by modulating amyloid precursor protein processing .

Fluorinated Drug Candidates

The incorporation of fluorinated amino acids like this compound into peptide sequences can improve the pharmacokinetic properties of drug candidates. Fluorine atoms can influence the binding affinity and selectivity of drugs for their targets. This compound has been explored in the context of designing antagonists for various receptors, including those involved in pain and neuroinflammation pathways .

Neuropharmacology

Research on Neurotransmitter Systems

The compound is instrumental in studying neurotransmitter systems due to its ability to mimic natural amino acids while providing unique properties through fluorination. It has been employed in research involving glutamate receptors, where it serves as a tool to investigate receptor function and ligand-receptor interactions . The structural modifications conferred by the difluorophenyl group allow researchers to probe the effects of specific molecular interactions on receptor activity.

In Vivo Studies

Recent advancements have utilized this compound in vivo through magnetic resonance spectroscopy techniques. These studies focus on understanding metabolism and biodistribution within biological systems, providing insights into how fluorinated compounds behave in complex environments .

Biochemical Research

Peptide Synthesis

The compound is a versatile building block for synthesizing peptides with modified properties. Its incorporation into peptide chains can lead to enhanced stability against enzymatic degradation and improved solubility profiles. Researchers have explored its use in creating peptides that target specific biological pathways or exhibit enhanced therapeutic effects .

Structure-Activity Relationship Studies

The unique characteristics of this compound facilitate structure-activity relationship studies that are critical for optimizing drug candidates. By systematically varying the incorporation of this compound into peptide libraries, researchers can identify key structural features that enhance biological activity or reduce side effects .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Backbone Variations

The compound’s activity and properties are influenced by fluorine substitution patterns and backbone structure. Key analogs include:

Notes:

- Substituent Position : The 2,6-difluoro configuration in the target compound may enhance steric hindrance and metabolic stability compared to 2,4-difluoro analogs .

Physicochemical and Functional Comparisons

Solubility and Stability:

- Hydrochloride salts (e.g., target compound, CAS 2411635-69-1) exhibit higher aqueous solubility than free acids (e.g., Ref: 10-F238897) due to ionic character .

- The 2,6-difluorophenyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, as fluorination often decreases susceptibility to cytochrome P450 enzymes .

Pharmacological Relevance

While direct pharmacological data for the target compound are absent in the evidence, insights can be drawn from analogs:

- Fluorine Impact: Difluoro substitution (2,6 or 2,4) enhances lipophilicity and bioavailability compared to non-fluorinated phenylalanine derivatives .

Vorbereitungsmethoden

Friedel-Crafts Alkylation Adaptations

The core structure of (S)-2-amino-3-(2,6-difluorophenyl)propanoic acid derives from a fluorinated benzene ring conjugated to an alanine backbone. A analogous method for 2-amino-3-(furan-2-yl)propanoic acid involves Friedel-Crafts alkylation of furan with 3-chloro-L-alanine under acidic conditions. For the target compound, this approach is modified by substituting furan with 2,6-difluorobenzene. The reaction proceeds via electrophilic aromatic substitution, where the difluorophenyl group is introduced to a pre-formed alanine derivative.

Critical Parameters :

-

Catalyst : Lewis acids (e.g., AlCl₃) facilitate electrophilic activation.

-

Temperature : Reactions typically occur at 80–100°C to balance reactivity and side-product formation.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

Post-alkylation, the amino acid is isolated as the hydrochloride salt by treatment with concentrated HCl, achieving yields of 65–75% after recrystallization.

Dynamic Kinetic Resolution for Enantiomeric Control

Racemization and Resolution Using L-DBTA

A patent detailing D-phenylalanine synthesis via dynamic kinetic resolution provides a scalable template for enantioselective production. The method involves:

-

Hydrochloride Formation : L-phenylalanine is treated with HCl to form L-phenylalanine hydrochloride.

-

Racemization : In methanol or ethanol, L-phenylalanine hydrochloride undergoes racemization catalyzed by 4-aldehyde pyridine, enabling interconversion between L- and D-forms.

-

Resolution : Dibenzoyl tartaric acid (L-DBTA) selectively complexes with the D-enantiomer, precipitating as D-phenylalanine·L-DBTA disalt.

Adapting this protocol for the target compound:

-

Substrate : L-2,6-difluorophenylalanine hydrochloride replaces L-phenylalanine hydrochloride.

-

Conditions : Racemization at 45–80°C with 4-aldehyde pyridine (0.01–0.1 eq) ensures complete interconversion, while L-DBTA (0.5 eq) resolves the (S)-enantiomer.

Yield and Purity :

Post-Synthetic Processing and Characterization

Hydrochloride Salt Formation

The final step involves treating the resolved (S)-2-amino-3-(2,6-difluorophenyl)propanoic acid with HCl:

-

Acidification : The free base is dissolved in ethanol and reacted with concentrated HCl (1:1–12 molar ratio) at room temperature.

-

Crystallization : Evaporation under reduced pressure yields the hydrochloride salt as a white crystalline solid.

Physicochemical Properties :

Analytical Validation

-

Chiral HPLC : Confirms enantiomeric purity using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).

-

¹H NMR : Characteristic signals at δ 7.3–7.5 ppm (aromatic protons) and δ 3.8–4.1 ppm (Cα-H).

Industrial-Scale Optimization

Solvent and Catalyst Recovery

The patent method emphasizes solvent (methanol/ethanol) recovery via distillation and L-DBTA reuse after acid-base extraction, reducing production costs by ~30%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 65–75 | 95–98 | 120–150 | Moderate |

| Dynamic Resolution | 85–90 | >99 | 80–100 | High |

The resolution method outperforms direct synthesis in yield and purity, making it preferable for pharmaceutical manufacturing .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for (S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride, and what critical parameters influence yield?

- Methodology : A common synthesis involves hydrogenation of (S)-2-(benzyloxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid in ethanol using 5% palladium on carbon (Pd/C) under 50 psi H₂ at 20°C for 24 hours, achieving ~80% yield . Key parameters include catalyst activity, solvent purity, and strict exclusion of oxygen to prevent side reactions.

- Analytical Validation : Post-synthesis characterization via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and chiral chromatography confirm enantiomeric purity (>99% ee) .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid exposure to heat (>30°C) and moisture to prevent decomposition .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Refer to hazard codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) .

Q. What analytical techniques are recommended for structural confirmation?

- Primary Methods :

- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify aromatic F-substitution (δ 6.8–7.3 ppm) and α-proton coupling (J = 4–6 Hz).

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 218.1 (free base) or 254.6 (hydrochloride) .

Advanced Research Questions

Q. How do discrepancies in reported synthetic yields arise, and how can they be mitigated?

- Root Causes : Variability in Pd/C catalyst activity, incomplete deprotection of the benzyloxycarbonyl (Cbz) group, or racemization during acidic workup.

- Optimization Strategies :

- Use freshly activated Pd/C and degassed solvents to enhance catalytic efficiency .

- Monitor reaction progress via TLC (ninhydrin staining) and adjust H₂ pressure to minimize over-reduction.

Q. What computational tools can predict the compound’s receptor-binding interactions?

- Modeling Approaches :

- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to GABAₐ or glutamate receptors (structural analogs show affinity for these targets ).

- DFT Calculations : Assess electrostatic potential maps to predict fluorine’s role in binding (e.g., C-F⋯H-N interactions) .

- Validation : Cross-reference with experimental IC₅₀ data from radioligand assays (e.g., competitive binding with [³H]-muscimol for GABA receptors).

Q. How does the 2,6-difluorophenyl moiety influence metabolic stability in vivo?

- Metabolic Pathways : Fluorine substitution reduces CYP450-mediated oxidation, prolonging half-life. Assess via:

- Liver Microsome Assays : Compare intrinsic clearance (Cl₍ᵢₙₜ₎) with non-fluorinated analogs.

- Mass Fragmentation : LC-MS/MS to identify hydroxylated or defluorinated metabolites .

Q. What strategies resolve contradictions in enantiomeric purity data between HPLC and CD spectroscopy?

- Troubleshooting :

- HPLC : Ensure mobile phase pH < 3 to protonate the amino group, preventing peak broadening.

- CD Spectroscopy : Confirm solvent compatibility (e.g., avoid UV-absorbing additives) and calibrate with a certified standard .

- Cross-Validation : Use X-ray crystallography (single-crystal) for absolute configuration confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.